molecular formula C16H12F2N2O5S B2987669 [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 810688-83-6

[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B2987669
CAS No.: 810688-83-6
M. Wt: 382.34
InChI Key: PCRMRMWATGKIPO-UHFFFAOYSA-N
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Description

[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a difluorobenzodioxole moiety, an amino group, and a pyridine carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,2-difluoro-1,3-benzodioxole with appropriate reagents to introduce the amino group. This intermediate is then coupled with 2-methylsulfanylpyridine-3-carboxylic acid under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Chemistry

In chemistry, [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms .

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure and reactivity may offer advantages in drug design, particularly for targeting specific diseases or conditions .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its properties can be leveraged to create new polymers, coatings, and other materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from chemical synthesis to potential therapeutic uses .

Properties

IUPAC Name

[2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O5S/c1-26-14-10(3-2-6-19-14)15(22)23-8-13(21)20-9-4-5-11-12(7-9)25-16(17,18)24-11/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRMRMWATGKIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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